molecular formula C10H9F2NO2 B12972269 (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride

(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride

Cat. No.: B12972269
M. Wt: 213.18 g/mol
InChI Key: HOYYTSLDJYYJQZ-ZETCQYMHSA-N
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Description

(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxolane ring and difluorobenzene moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dioxolane ring: This can be achieved through a cyclization reaction involving appropriate diol and aldehyde precursors under acidic conditions.

    Introduction of the difluorobenzene moiety: This step often involves a nucleophilic substitution reaction where a fluorine-containing reagent reacts with a benzene derivative.

    Formation of the prop-2-en-1-amine group: This can be done through a series of reactions including amination and reduction steps.

    Hydrochloride salt formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzene ring and the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine: The free base form of the compound.

    ®-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride: The enantiomer of the compound.

    1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride: The racemic mixture.

Uniqueness

The (S)-enantiomer of this compound may exhibit unique biological activities and selectivity compared to its ®-enantiomer and racemic mixture. The presence of the difluorobenzene moiety and dioxolane ring also contributes to its distinct chemical properties and reactivity.

This detailed article provides a comprehensive overview of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)prop-2-en-1-amine

InChI

InChI=1S/C10H9F2NO2/c1-2-7(13)6-4-3-5-8-9(6)15-10(11,12)14-8/h2-5,7H,1,13H2/t7-/m0/s1

InChI Key

HOYYTSLDJYYJQZ-ZETCQYMHSA-N

Isomeric SMILES

C=C[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N

Canonical SMILES

C=CC(C1=C2C(=CC=C1)OC(O2)(F)F)N

Origin of Product

United States

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